The table below clarifies the terms found in the search results.
| Term | Definition / Identity | Relevance to Your Query |
|---|---|---|
| Diaphen | No established scientific or pharmaceutical identity found in search results. | Likely a misspelling. |
| Diaphane [1] | 1. (Adj.) An archaic term meaning transparent or translucent. 2. (Noun) A complex resinous medium for microscopic mounts. | Unrelated to pharmacology or drug development. | | Diphenhydramine [2] [3] | A first-generation ethanolamine-class H1-antihistamine. Sold under brand names like Benadryl. | The most probable subject of your query, given the phonetic similarity and established drug profile. |
Diphenhydramine is a first-generation H1-antihistamine with additional sedative and anticholinergic properties [3]. The following table summarizes its core quantitative data and properties.
Table 1: Core Pharmacological Data for Diphenhydramine
| Parameter | Details |
|---|---|
| IUPAC Name | 2-(diphenylmethoxy)-N,N-dimethylethanamine [3] |
| Chemical Formula | C17H21NO [3] |
| Molecular Weight | 255.361 g·mol-1 [3] |
| Drug Class | First-generation H1-antihistamine, Antimuscarinic [3] |
| Primary Mechanisms of Action | Antagonism of Histamine H1 receptor; Inhibition of Muscarinic Acetylcholine receptor [3] |
| Bioavailability | 40-60% [3] |
| Protein Binding | 98-99% [3] |
| Metabolism | Extensive hepatic metabolism, primarily via CYP2D6 [3] |
| Elimination Half-Life | 2.4 - 13.5 hours [3] |
| Route of Excretion | Urine (94%) [3] |
Diphenhydramine primarily exerts its effects by blocking histamine at the H1 receptor. The diagram below illustrates the core signaling pathway and the drug's intervention point.
Diagram 1: Diphenhydramine blocks the H1 receptor, inhibiting the downstream signaling pathway that leads to allergic symptoms.
For researchers investigating antihistamines like diphenhydramine, the following are outlines of common experimental methodologies.
This protocol is adapted from studies investigating histidine decarboxylase (HDC) upregulation and its suppression by antihistamines [4].
Understanding diphenhydramine's role often involves comparing it with other agents.
Table 2: Comparative Analysis of Antihistamines in Clinical Research
| Parameter | Diphenhydramine (1st-Gen) | Cetirizine (2nd-Gen) | Notes & Research Implications |
|---|---|---|---|
| Central Nervous System (CNS) Penetration | High | Low | Diphenhydramine's sedative effect is a major research focus and clinical limitation [3]. |
| Receptor Selectivity | Broad: H1, Muscarinic (M1-M5) | Selective: H1 | Diphenhydramine's anticholinergic effects link to side effects like dry mouth and cognitive impairment in the elderly [3]. |
| Efficacy in Preventing Infusion Reactions | Established in premedication regimens [6] | Similar efficacy to diphenhydramine [6] | Research shows IV cetirizine is non-inferior, with significant reduction in sedation, improving patient chair time and workflow [6]. |
| Role in Cerebral Ischemia (Preclinical) | Not typically indicated | Not typically indicated | Research interest in histamine signaling itself. H3 receptor antagonists (e.g., thioperamide) show neuroprotective potential in animal models (MCAO) by increasing central histamine release [5]. |
When initial searches for a compound are unsuccessful, the following structured approach can help locate the necessary technical information.
Once you have found data on a compound, you can summarize quantitative information into clearly structured tables. The table below is a template for presenting a compound's core properties.
| Property Category | Specific Parameter | Reported Value | Experimental Conditions (if known) |
|---|---|---|---|
| Physicochemical | Molecular Formula | To be determined | N/A |
| Molecular Weight (g/mol) | To be determined | N/A | |
| LogP | To be determined | N/A | |
| In Vitro Efficacy | Target Protein | To be determined | N/A |
| IC50 / EC50 (nM) | To be determined | [Cell line/assay type] | |
| In Vivo PK | Half-life (t₁/₂) | To be determined | [Species, administration route] |
| Bioavailability (%) | To be determined | [Species, administration route] |
To meet your visualization requirements, here is a sample Graphviz diagram that illustrates a generic signaling pathway and drug inhibition, following your color and style specifications. The script below uses the Google color palette and is designed for high contrast and readability [1] [2].
This code generates a flow showing a basic signaling pathway and how a compound like "this compound" might inhibit it. Key features include:
#FFFFFF) for easy reading against blue, red, and green backgrounds [1] [2].labeldistance attribute is set to create a visible gap between the edge lines and their text labels [3].#4285F4), red (#EA4335), yellow (#FBBC05), and green (#34A853) for visual elements [1] [2].Since "this compound" does not appear to be a commonly known compound in the current scientific literature, verifying its exact identity is the most critical next step.
In research and clinical settings, diphenhydramine is often used as a reference standard due to its well-characterized properties.
The following diagram illustrates diphenhydramine's primary mechanism of action and the experimental workflow for studying its effects, synthesizing information from the provided sources.
This diagram summarizes diphenhydramine's multi-target pharmacology and a common animal model for evaluating its effects [4] [3] [1].
Understanding diphenhydramine's pharmacokinetics is essential for designing robust experiments, particularly in determining dosing schedules and interpreting results.
| Parameter | Value | Significance / Note |
|---|---|---|
| Bioavailability [4] [5] | 40% - 60% (Oral) | Significant first-pass metabolism |
| Time to Peak Concentration [4] [5] | 1 - 4 hours (Oral) | Onset of action is around 1 hour [4] |
| Protein Binding [4] [3] [5] | 78% - 99% | Highly protein-bound; potential for displacement interactions |
| Volume of Distribution [4] [3] | 3.3 - 6.8 L/kg (range) | Widely distributed throughout the body, including the CNS |
| Metabolism [4] [3] [5] | Extensive hepatic, primarily via CYP2D6 | Subject to polymorphic metabolism; potential for drug interactions |
| Elimination Half-Life [4] [3] [5] | 2.4 - 9.3 hours (Adults) | Half-life may be prolonged in liver cirrhosis [6] |
| Excretion [4] [5] | Primarily urine (~94%) | Mostly as inactive metabolites; only 1-2% as unchanged drug |
The drug identified for this review is Diphenhydramine. It is a first-generation ethanolamine antihistamine with several FDA-approved and off-label uses, primarily functioning as a histamine H1 receptor antagonist [1].
Diphenhydramine exhibits its therapeutic effects through multiple pathways [1]:
The diagram below summarizes its primary and secondary mechanisms of action and their physiological consequences.
Diagram 1: Diphenhydramine's multi-target mechanism of action, including inverse agonism at H1 receptors and anticholinergic effects.
The pharmacokinetics of diphenhydramine are summarized in the table below [1].
| Parameter | Description |
|---|---|
| Absorption | Oral bioavailability of 72% (±8%); peak plasma concentration (Cmax) at ~1.5 hours. |
| Distribution | Volume of distribution: 17 L/kg; extensive plasma protein binding (~98%). |
| Metabolism | Substantial first-pass metabolism in the liver, predominantly by the CYP2D6 enzyme. |
| Elimination | Primarily excreted in urine (~2% unchanged); terminal half-life ~9 hours in adults. |
Diphenhydramine has a range of approved and off-label uses. The following table outlines key indications and dosing information [1].
| Indication | Status | Recommended Adult Dose (Oral, unless specified) | Key Notes |
|---|---|---|---|
| Allergic Conditions | FDA-Approved | 25 to 50 mg every 4-6 hours. Max: 300 mg/day. | For mild symptoms. IV form available when oral therapy is not feasible. |
| Anaphylaxis Adjunct | FDA-Approved | 25 to 50 mg (IV/IM). | Use after acute symptoms are controlled with epinephrine. |
| Motion Sickness Prevention | FDA-Approved | 25 to 50 mg 30 minutes before event, then every 4-6 hours. | Not recommended for treatment of existing motion sickness. |
| Insomnia (Short-term) | Off-label | 25 to 50 mg, 30 minutes before bedtime. | American Academy of Sleep Medicine suggests clinicians should not use it. |
| Extrapyramidal Symptoms | Off-label | 25 to 50 mg every 6-8 hours (PO/IM/IV). | Used to manage drug-induced movement disorders. |
| Pruritus & Urticaria | Off-label | 25 to 50 mg every 4-6 hours. | Second-generation antihistamines are generally preferred. |
For researchers, understanding standard experimental methodologies is crucial. The following is a generalized workflow for in vitro pharmacodynamic testing of a compound like diphenhydramine, which can be adapted based on specific research goals.
Diagram 2: A generalized experimental workflow for in vitro testing of diphenhydramine's cellular effects.
Network pharmacology approaches, as illustrated in a study on Bazhen Decoction (BZD) for colorectal cancer, can serve as a model for studying complex drug actions. This methodology involves [2]:
Diphenhydramine's safety profile is characterized by its well-documented, dose-dependent adverse effects, largely attributable to its central H1 receptor antagonism and antimuscarinic activity [1].
Diphenhydramine serves as a classic example of a multi-target drug with a well-established role in managing allergic conditions and a variety of off-label applications. Its complex pharmacokinetic and pharmacodynamic profile, coupled with a significant adverse effect burden, underscores the need for careful, evidence-based application. Modern research methodologies, including network pharmacology and sophisticated in vitro assays, provide a framework for deepening our understanding of such drugs and developing safer, more targeted therapeutics.
The table below summarizes the fundamental quantitative data and mechanisms of action for diphenhydramine.
| Parameter | Description / Value |
|---|---|
| Drug Class | First-generation H1-antihistamine, antimuscarinic, ethanolamine derivative [1] [2] [3] |
| Primary Mechanism of Action | Inverse agonism at the Histamine H1 receptor [1] [2] |
| Secondary Mechanisms | Antagonism of muscarinic acetylcholine receptors; intracellular sodium channel blockade [1] [2] |
| Key Molecular Targets | Histamine H1 receptor (inverse agonist), Muscarinic acetylcholine receptor M2 (antagonist), Histamine N-methyltransferase (inhibitor) [2] |
| Bioavailability | 40% - 60% (oral) [2] [3] |
| Protein Binding | 78% - 99% [1] [2] [3] |
| Metabolism | Extensive first-pass metabolism in the liver, primarily via CYP2D6 [1] [2] [3] |
| Elimination Half-Life | ~9 hours in adults (range: 2.4 - 13.5 hours) [1] [3] |
| Volume of Distribution | 3.3 - 6.8 L/kg [2] |
In research and clinical settings, diphenhydramine is used in specific models and protocols.
| Application / Protocol | Key Details & Methodology |
|---|
| Premedication for Infusion-Related Reactions (IRRs) | Purpose: To prevent or mitigate IRRs during administration of drugs like ocrelizumab or specific chemotherapies [1] [4]. Typical Protocol: Intravenous diphenhydramine is administered 30-60 minutes prior to the infusion [1]. Research Context: Recent studies compare IV diphenhydramine with IV cetirizine, finding the latter similarly effective but with less sedation, potentially improving workflow [4]. | | Modeling Cerebral Ischemia (via Histamine Pathways) | Purpose: To investigate the role of the histaminergic system in neuroprotection after stroke [5]. Methodology: In rodent models of Middle Cerebral Artery Occlusion (MCAO), histamine levels and receptor binding density are measured. The effects of H1, H2, and H3 receptor agonists/antagonists on infarct volume and neurological function are evaluated [5]. | | Scombroid Poisoning Treatment Model | Purpose: To study the treatment of histamine toxicity from spoiled fish [1]. Experimental Approach: Diphenhydramine is administered to antagonize H1 receptors and alleviate symptoms like urticaria, bronchoconstriction, and hypotension in clinical or experimental settings [1]. |
The following diagrams illustrate the core signaling pathways and metabolic fate of diphenhydramine, which are central to its effects and research applications.
Diphenhydramine's multi-target mechanism of action involves blocking histamine and acetylcholine receptors, and sodium channels.
Diphenhydramine undergoes extensive hepatic metabolism primarily via CYP2D6 before renal excretion.
For professionals in drug development, several aspects of diphenhydramine are worth noting:
Diphenhydramine is a first-generation ethanolamine H1 receptor antagonist. It is widely used for its antihistaminic, antiemetic, hypnotic, and antiparkinson effects [1].
| Attribute | Technical Details |
|---|---|
| DrugBank ID | DB01075 [1] |
| Generic Name | Diphenhydramine [1] |
| IUPAC Name | 2-(diphenylmethoxy)-N,N-dimethylethanamine [1] |
| Chemical Formula | C17H21NO [1] |
| Molecular Weight | 255.3547 g/mol [1] |
| Modality | Small Molecule [1] |
| Therapeutic Categories | Histamine H1 Antagonists [1] |
| Protein Binding | ~78% - 85% [1] |
Diphenhydramine functions primarily as an inverse agonist at the histamine H1 receptor. Its ability to cross the blood-brain barrier results in central nervous system effects. The drug also has significant activity as a muscarinic acetylcholine receptor antagonist [1].
| Target | Action | Primary Organ System | Clinical Effect |
|---|---|---|---|
| Histamine H1 Receptor | Inverse Agonist | Peripheral & CNS | Reduces allergic symptoms; causes sedation [1] |
| Muscarinic Acetylcholine Receptor M2 | Antagonist | CNS | Antiparkinson effects [1] |
| Histamine N-methyltransferase | Inhibitor | - | - [1] |
The diagram below illustrates the core mechanism of action of Diphenhydramine and its primary physiological effects.
Understanding the absorption, distribution, metabolism, and excretion of Diphenhydramine is critical for experimental design and dosage formulation [1].
| Parameter | Value / Characteristics |
|---|---|
| Absorption | Rapidly absorbed after oral administration [1]. |
| Time to Peak Concentration (Tmax) | ~2-3 hours [1]. |
| Oral Bioavailability | 40% - 60% [1]. |
| Volume of Distribution | 3.3 - 6.8 L/kg (widely distributed, including to the CNS) [1]. |
| Metabolism | Extensive first-pass metabolism via hepatic N-demethylation. • Primary metabolite: N-desmethyldiphenhydramine. • Secondary metabolite: N,N-didesmethyldiphenhydramine [1]. | | Protein Binding | 78% - 85% [1]. |
The metabolic pathway of Diphenhydramine is visualized in the following flowchart.
For researchers aiming to study Diphenhydramine, here are summaries of key methodological approaches derived from its known pharmacology.
| Experimental Area | Suggested Methodology |
|---|---|
| Receptor Binding Assays | Use radioligand binding studies (e.g., with [3H]-mepyramine) on cell membranes expressing cloned human H1 receptors to determine Ki and IC50 values, confirming inverse agonist activity [1]. |
| In Vivo Efficacy (Allergy) | Employ histamine-induced wheal and flare models in guinea pigs or rodents. Measure reduction in wheal diameter and vascular permeability after oral or parenteral administration [1]. |
| Sedation & CNS Studies | Utilize open-field tests, rotarod performance, and EEG measurements in rodent models to quantify sedative effects and correlate with CNS receptor occupancy [1]. |
| Pharmacokinetic Profiling | Conduct LC-MS/MS analysis of plasma samples following single-dose administration in pre-clinical models to calculate Cmax, Tmax, AUC, and half-life [1]. |
Diphenhydramine serves as a classic prototype for first-generation H1 antihistamines. Its broad interaction with multiple neurotransmitter systems (including dopamine, norepinephrine, serotonin, and acetylcholine) makes it a compelling candidate for investigating polypharmacology and drug repurposing, particularly for its potential anxiolytic and antidepressant properties [1].
Diphenhydramine is a first-generation ethanolamine H1 receptor antagonist (antihistamine) with additional sedative, antiemetic, antitussive, and antiparkinson properties [1] [2]. It functions primarily as an inverse agonist at the histamine H1 receptor, reversing the effects of histamine and reducing allergy symptoms [1] [2]. Its ability to cross the blood-brain barrier causes sedation, and it also has significant antimuscarinic (anticholinergic) activity and local anesthetic properties via intracellular sodium channel blockade [1] [2].
The diagram below illustrates this multi-target mechanism of action:
Diagram: Diphenhydramine's multi-target mechanism of action and resulting clinical effects.
The table below summarizes the quantitative pharmacokinetic data for diphenhydramine.
| Parameter | Value | Details & Variability |
|---|---|---|
| Bioavailability | 40%–60% [1] | Oral; range also reported as 72% ±8% [2] |
| Protein Binding | 78%–99% [1] [2] | Primarily bound to plasma proteins |
| Volume of Distribution | 3.3–6.8 L/kg[citeaton:1] | Widely distributed; range also reported as ~17 L/kg [2] |
| Metabolism | Extensive first-pass | Liver, primarily via CYP2D6 [3] [2] |
| Elimination Half-Life | 2.4–13.5 hours[citeaton:1] | Terminal half-life ~9 hours in adults, shorter in children [2] |
| Excretion | Urine: 94%[citeaton:1] | Mostly as metabolites; <2% excreted unchanged [2] |
Diphenhydramine has several FDA-approved and off-label uses. Second-generation antihistamines are often preferred for allergies due to diphenhydramine's sedative effects [2].
| Condition / Use | Typical Adult Dose (Oral) & Route | Key Considerations & Evidence |
|---|---|---|
| Allergic Rhinitis (FDA-approved) | 25–50 mg every 4–6 hours [2] | Max 300 mg daily [2]. For acute allergic reactions in ER [3]. |
| Insomnia (Off-label) | 25–50 mg, 30 min before bedtime [2] | Short-term use; American Academy of Sleep Medicine suggests poor effectiveness [3]. |
| Motion Sickness (FDA-approved) | 25–50 mg every 4–6 hours [2] | Start 30 minutes before event; for prevention, not treatment [2]. |
| Extrapyramidal Symptoms (Off-label) | 25–50 mg every 6–8 hours [2] | Treats dystonia, parkinsonism, akathisia from antipsychotics [3]. |
| Anaphylaxis Adjunct (FDA-approved, IV) | 25–50 mg (IV/IM) [2] | Adjunct after epinephrine; does not replace first-line treatment [2]. |
| Local Anesthesia (Off-label) | Topical application [3] | For patients allergic to common local anesthetics [3]. |
The search results confirm that detailed experimental protocols are crucial for reproducibility in biomedical research [4] [5], but specific laboratory protocols for synthesizing or testing diphenhydramine were not found.
To locate the experimental details you need:
The table below summarizes the core quantitative data and mechanistic information essential for understanding diphenhydramine's profile.
| Parameter | Description / Value | Clinical / Research Significance |
|---|---|---|
| DrugBank ID | DB01075 [1] | Standardized drug identifier. |
| Year of FDA Approval | 1946 [2] | Context for its long-standing use and pre-modern testing standards. |
| Primary Mechanism of Action | Inverse agonist of the histamine H1 receptor [1]. | Underlies its antihistamine effects. |
| Secondary Mechanisms | Antagonist of muscarinic acetylcholine receptors; intracellular sodium channel blocker [1]. | Explains anticholinergic effects (dry mouth, urinary retention) and local anesthetic properties. |
| Bioavailability | 40-60% [1] | Indicates moderate and variable systemic absorption after oral administration. |
| Protein Binding | ~80-85% [1] | Influences drug distribution and potential for protein-binding interactions. |
| Half-Life Range | 2.4 - 18 hours [2] [1] | Highly variable; age-dependent (shorter in children, longer in elderly). Impacts dosing frequency and drug accumulation risk. |
| Key Quantitative Safety Data | >1.5 million prescriptions/year in US; >300 OTC formulations; 43.8% of pediatric accidental ingestions require hospitalization [2]. | Illustrates widespread availability and significant public health hazard, especially in children. |
The following diagram summarizes the core risk-benefit profile of diphenhydramine in comparison to modern alternatives, synthesizing key information from the data tables.
Diphenhydramine versus second-generation antihistamines risk-benefit profile.
For researchers evaluating diphenhydramine against newer agents, the following protocols provide a methodological framework.
This protocol is based on a recent literature review comparing intravenous (IV) cetirizine and IV diphenhydramine for preventing infusion-related reactions in outpatient settings [3].
This protocol assesses the selectivity of antihistamines, which underlies their side effect profile [1].
[3H]pyrilamine.[3H]N-methylscopolamine.Current research strongly advocates for a final transition away from diphenhydramine. Foundational studies are now cited to highlight its drawbacks, and the research focus has shifted towards validating and adopting second-generation antihistamines like cetirizine and fexofenadine [2] [3]. This is supported by their:
This document summarizes a developed and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous assay of Diphenhydramine HCl and the quantification of its related organic impurities in an oral solution formulation [1].
Many over-the-counter (OTC) drug products, such as diphenhydramine and phenylephrine hydrochloride oral solution, lack official compendial analytical methods. This necessitates the development of modern, robust methods to ensure pharmaceutical quality. The method described here was developed to separate and quantify diphenhydramine and eleven related organic impurities, overcoming challenges posed by excipients in oral solutions. It has been validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines [1].
The experimental setup for the UHPLC analysis is summarized in the table below.
Table 1: Liquid Chromatography Conditions [1]
| Parameter | Specification for Impurity Analysis | Specification for Assay Analysis |
|---|---|---|
| Instrument | Agilent 1290 UHPLC (or equivalent) | Agilent 1290 UHPLC (or equivalent) |
| Column | Kinetex 2.1 × 150 mm, 1.7 µm C8 | Kinetex 2.1 × 150 mm, 1.7 µm C8 |
| Column Temperature | 15 °C | 15 °C |
| Flow Rate | 0.30 mL/min | 0.30 mL/min |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 5 µL | 4 µL |
| Mobile Phase | Gradient elution (Table 2) | Gradient elution (Table 2) |
Table 2: Gradient Elution Program [1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.00 | 100 | 0 |
| 14.00 | 100 | 0 |
| 14.01 | 80 | 20 |
| 17.00 | 75 | 25 |
| 31.00 | 67 | 33 |
| 38.00 | 67 | 33 |
| 38.01 | 55 | 45 |
| 44.00 | 55 | 45 |
| 54.00 | 40 | 60 |
| 66.00 | 40 | 60 |
| 66.01 | 0 | 100 |
| 70.00 | 0 | 100 |
| 70.01 | 100 | 0 |
| 74.00 | 100 | 0 |
Method development began with parameters from a USP monograph for a tablet form but required modification for oral solutions. A C8 column was found to be superior to amide columns for resolving early-eluting phenylephrine impurities from excipients. A column temperature of 15°C provided the best resolution for key impurities. The method demonstrated little dependence on changes in flow rate, temperature, wavelength, and injection volume during robustness testing [1].
The method was validated to quantify the following impurities at the specified levels.
Table 3: Related Impurities and Specification Limits [1]
| Analyte | Abbreviation | Specification Limit (%) |
|---|---|---|
| Diphenhydramine related compound A | RC A | 0.2 |
| Diphenhydramine related compound B | RC B | 0.2 |
| Diphenhydramine n-oxide | NOX | 1.2 |
| Benzophenone | BP | 0.7 |
| Benzhydrol | BH | 0.5 |
| Phenylephrine related compound C | RC C | 0.3 |
| Phenylephrine related compound D | RC D | 0.3 |
| Phenylephrine related compound E | RC E | 0.3 |
| Phenylephrine related compound F | RC F | 0.3 |
| Phenylephrine related compound G | RC G | 0.3 |
| Phenylephrine related compound H | RC H | 1.0 |
The following diagrams, created using Graphviz, outline the experimental workflow and the scope of the analytical method.
Method Workflow
Analytical Method Scope
The information provided is a summary of a single research article [1]. A complete Application Note would require more detailed validation data (e.g., linearity, accuracy, precision ranges) and system suitability tests, which were not fully available in the search results.
This application note outlines a reversed-phase HPLC method for the assay of Diphenhydramine HCl in a capsule formulation, demonstrating excellent peak shape without traditional tailing-suppressing agents [1].
Here is the step-by-step methodology for the analysis of Diphenhydramine HCl:
1. Equipment and Reagents
2. Sample Preparation
3. HPLC Instrumental Parameters The table below summarizes the key parameters used in the analysis:
| Parameter | Specification |
|---|---|
| Column | Cogent Silica-C, 4µm, 100Å, 4.6 x 75mm [1] |
| Mobile Phase | 50:50 DI Water / Acetonitrile with 5mM Ammonium Acetate [1] |
| Flow Rate | 1.0 mL/minute [1] |
| Injection Volume | 2µL [1] |
| Detection | UV @ 254nm [1] |
| Column Temperature | Ambient (not controlled) |
| Retention Time (t₀) | ~0.9 minutes [1] |
4. System Suitability
For a comprehensive analysis, understanding the stability of the analyte and the HPLC method is crucial.
Solution Stability: Diphenhydramine solutions are stable for up to 14 days when stored refrigerated (2-8°C) in intravenous admixtures [3]. However, note that the compound can degrade under forced conditions:
Method Robustness: The use of a stability-indicating HPLC method is essential. This means the method can accurately measure Diphenhydramine even in the presence of its degradation products, as validated by forced degradation studies [3].
The following diagram visualizes the workflow of the method development and analysis process:
This detailed protocol provides a reliable and efficient method for the analysis of Diphenhydramine HCl using a simple isocratic HPLC system. The method avoids the use of ion-pairing reagents, which often require long equilibration times, and instead achieves excellent peak shape through a modern stationary phase chemistry [1]. The provided parameters for sample preparation, instrumentation, and system suitability offer a solid foundation for researchers to implement this assay in quality control or drug development settings.
The following table summarizes common spectroscopic methods used in drug development and biomedical sciences, along with their key applications [1].
| Technique | Key Applications in Drug Development & Biomedical Sciences |
|---|---|
| Steady-state, Near-Infrared (NIR) Spectroscopy | Rapid, non-destructive pharmaceutical analysis with little to no sample preparation. Used for identifying slight variations in complex datasets when combined with chemometrics [1]. |
| Raman Spectroscopy | Provides a "fingerprint" for identification of analytes. Applications range from material identification to nanotechnology. Useful for microplastic identification, demonstrating its capability for small particle analysis [2] [1]. |
| Ultraviolet (UV) Spectroscopy | Determination of metals in samples of water or solids. Used in environmental analysis, which can be relevant for ensuring ingredient purity and safety [1]. |
| Atomic Absorption Spectrometry (AAS) | Direct analysis of solid or semisolid samples to determine metal concentrations, useful for detecting impurities [1]. |
| Infrared (IR) Spectroscopy | Determination of air mass composition; long-range sensors are available. Useful for environmental monitoring [1]. |
| X-ray Fluorescence (XRF) | Determination of the atomic composition of solid materials and metal concentrations in particulate matter from air or soil samples [1]. |
| Photon Time-of-Flight Spectroscopy | Provides data on optical properties of tissues; can be valuable for diagnostics and therapies like photodynamic therapy [1]. |
| Holographic Microspectroscopy | Non-invasive, label-free optical detection and measurement of specific molecules (e.g., hemoglobin) in human cells and tissues [1]. |
This protocol, adapted from a review on microplastic identification, exemplifies the rigorous workflow involved in analyzing microscopic contaminants, which can be analogous to other particulate analyses in drug development [2].
The diagram below outlines the key stages of the analysis, from sample preparation to data interpretation.
| Model Type | Common Use Cases in Spectroscopy |
|---|---|
| Partial Least Squares (PLS) Regression | Quantitative calibration, predicting analyte concentration from spectral intensities [3]. |
| Principal Component Analysis (PCA) | Unsupervised exploration of spectral data, outlier detection, and dimensionality reduction [3]. |
| Support Vector Machine (SVM) | Classification of samples (e.g., authentic vs. adulterated) and nonlinear regression [3]. |
| Random Forest (RF) | Spectral classification and authentication; provides feature importance rankings to identify diagnostic wavelengths [3]. |
| Convolutional Neural Networks (CNN) | Deep learning model that automatically extracts features from raw or minimally preprocessed spectra and hyperspectral images [3]. |
Since "Diaphen spectroscopy" was not found in the available literature, you may need to employ alternative search strategies:
Creating a robust protocol ensures consistency, safety, and reproducibility in the lab. The following table outlines the essential components that should be included in any detailed protocol, synthesized from established laboratory guidelines [1] [2] [3].
| Component | Description & Key Considerations |
|---|---|
| 1. Clear Objective & Scope | States the procedure's purpose, desired outcome, and any constraints or limitations [1]. |
| 2. Materials & Equipment | Detailed list with specifications (grades, concentrations, catalog numbers) and safety gear [1] [4]. |
| 3. Safety & Compliance | Identifies hazards, required Personal Protective Equipment (PPE), and emergency protocols [1] [3]. |
| 4. Step-by-Step Instructions | Numbered, sequential steps using precise language and parameters (e.g., time, temperature, speed) [1] [4]. |
| 5. Data Integrity & QC | Defines how to record results, quality control checks, and calibration procedures [1] [2]. |
| 6. Troubleshooting & Tips | Includes common issues, expected results, and expert tips to avoid pitfalls [4]. |
| 7. Documentation | Outlines how results should be documented, reported, and stored [1] [2]. |
Here is a practical template you can adapt. The workflow can be visualized using a diagram to enhance clarity and comprehension.
Template Structure:
To ensure your application notes are of the highest standard, consider these final points:
The DIAPHEN platform is used for field phenotyping in agricultural research. The protocol below is based on experiments conducted to study biomass sorghum.
The following table summarizes the core objectives and designs of experiments carried out during the summer seasons of 2014, 2015, and 2016 at the this compound platform in Mauguio, France [1].
| Experiment Year | Primary Objective | Genotypes Studied | Experimental Design | Key Measured Variables |
|---|---|---|---|---|
| 2016 | Compare modelling approaches for capturing phenotypic plasticity in tiller growth and mortality. | Two (G1 & G6) [1] | Randomized complete block design with 3 replications. Two planting densities: Low (LD: 20 plants/m²) and High (HD: 40 plants/m²) [1]. | Plant height (PHT), tiller number (NBT), leaf area (AREA), above-ground dry weight (ADW), light interception [1]. |
| 2014 & 2015 | Validate the Ecomeristem model's capacity to simulate growth, development, and biomass component traits. | Eight (G1–G8) [1] | Randomized complete block design with 3 replications. Classical low planting density (LD) only [1]. | Leaf appearance and senescence, plant height, tiller number, leaf area, organ dry weights, stem sugar content [1]. |
Key Methodological Details [1]:
The diagram below illustrates the high-level workflow of the this compound experiments.
In the biomedical context, "diphenhydramine" is a first-generation antihistamine medication, commonly known by the brand name Benadryl. Its primary and adjunct clinical uses are summarized below [2] [3] [4].
| Application | Purpose / Mechanism | Key Notes & Dosing |
|---|---|---|
| Primary Use: Allergic Conditions | Competitively blocks histamine at H1 receptors, reducing symptoms like pruritus, sneezing, and rhinorrhea [3] [4]. | First-line for acute allergic reactions; used for allergic rhinitis, urticaria. Available in oral, topical, and injectable forms [4]. |
| Adjunct Use: Anaphylaxis | Used alongside epinephrine and corticosteroids to manage histamine-mediated symptoms [3] [4]. | Not a first-line treatment; should only be administered after acute symptoms are controlled with epinephrine [4]. |
| Insomnia | Antagonism of central H1 receptors in the brain produces sedative effects [3] [4]. | Common ingredient in over-the-counter sleep aids (e.g., 25-50 mg adult dose). Not recommended for long-term use [4]. |
| Antiemetic | Inhibits the medullary chemoreceptor trigger zone, reducing nausea and vomiting [2] [4]. | Used for motion sickness and other forms of nausea [4]. |
| Anticholinergic Effects | Competitive antagonism of muscarinic acetylcholine receptors [2] [3]. | Basis for its use in managing parkinsonism and drug-induced extrapyramidal symptoms [4]. |
The following diagram outlines the core mechanism of action of diphenhydramine as an H1 receptor antagonist.
Given the distinct nature of these two subjects, you can focus your efforts more effectively:
The following table summarizes key pharmacokinetic parameters and bioequivalence results for diphenhydramine from a study comparing two formulations, which serves as evidence for a validated quantification method [1].
| Parameter | Description | Value for Diphenhydramine (Geometric Mean Ratio % [90% CI]) |
|---|---|---|
| AUC0–t | Area under the concentration-time curve from time zero to the last measurable time point, indicating total exposure. | 102.62% (98.15–107.30) |
| AUC0–inf | Area under the concentration-time curve from time zero to infinity, indicating total exposure extrapolated to infinity. | 102.73% (98.31–107.34) |
| Cmax | Maximum observed concentration in plasma. | 102.51% (93.54–112.35) |
| tmax | Time to reach Cmax (median). | 3 hours |
The study established bioequivalence between two formulations of a drug containing ibuprofen and diphenhydramine hydrochloride [1].
The general workflow for a bioanalytical method, as implied by the study, can be visualized in the following diagram. This outlines the key stages from sample collection to data analysis.
To develop a complete application note, the Sample Preparation and LC-MS/MS Analysis stages require detailed parameters that are not provided in the search results. Here is a general outline of what these steps typically involve:
Sample Preparation (Sample Clean-up): This is a critical step to remove proteins and interfering substances from the plasma matrix. Common techniques include:
LC-MS/MS Analysis:
This application note outlines a standardized protocol for the extraction and quantification of pharmaceutical compounds from biological matrices, using diphenhydramine as a model analyte. The focus is on achieving high selectivity and sensitivity for robust pharmacokinetic studies [1].
The primary goal is to isolate the target analyte from complex biological fluids (e.g., plasma or serum) while removing interfering matrix components. Effective sample preparation is crucial for protecting analytical instrumentation and ensuring the accuracy of quantitative results, particularly for drugs at low concentrations [2].
For this model, diphenhydramine is an over-the-counter antihistamine. Monitoring its plasma concentration is essential for understanding its pharmacokinetics, including absorption, distribution, and clearance, especially in special populations like pediatrics [1].
Here is a detailed methodology for extracting diphenhydramine from plasma using LLE.
Materials and Reagents:
Step-by-Step Procedure:
The table below summarizes key pharmacokinetic parameters of diphenhydramine observed in different populations, which can be used for benchmarking analytical methods.
Table: Observed Pharmacokinetic Parameters of Diphenhydramine in Different Populations
| Population Cohort | Dose (mg) | Route | Cmax (ng/mL) | AUC₀–∞ (h·ng/mL) | Clearance (CL) | Reference |
|---|---|---|---|---|---|---|
| Young Adults | 50 | Intravenous (IV) | Not Specified | Not Specified | Not Specified | [1] |
| Young Adults | 87.9 ± 12.4 | Per-Oral (PO) | Not Specified | Not Specified | Not Specified | [1] |
| Elderly Adults | 86.0 ± 7.3 | Per-Oral (PO) | Not Specified | Not Specified | Not Specified | [1] |
| Children (2-5 yrs) | 10.2 (0.556 mg/kg) | Per-Oral (PO) | Not Specified | Not Specified | Not Specified | [1] |
| Adolescents (12-16 yrs) | 50 (0.93 mg/kg) | Per-Oral (PO) | Not Specified | Not Specified | Not Specified | [1] |
> Interpretation Note: A PBPK model study indicated that a 25 mg dose in children resulted in a predicted Cmax that was 3-fold higher than in young adults. This highlights the critical need for population-specific dosage adjustments and the value of sensitive bioanalytical methods for monitoring exposure [1].
The following diagram illustrates the complete experimental workflow from sample collection to data analysis, providing a clear overview of the protocol.
While LLE is a fundamental technique, modern bioanalysis often employs more advanced methods:
The following table summarizes the key characteristics and applicable measurement techniques for diphenhydramine and diaporthein B, which can serve as a methodological reference.
| Compound Name | Compound Type & Relevance | Key Quantitative Data & Measurable Endpoints | Applicable Measurement Techniques |
|---|
| Diphenhydramine [1] | Pharmaceutical Drug First-generation antihistamine used for allergic reactions, cold symptoms, insomnia, and motion sickness. | • IC50 for cell proliferation (e.g., 3.14 μmol/L for HCT116 cells at 24h) [2] • Apoptosis rate (significant increase with p<0.01) [2] • Clinical dosage (e.g., 25-50 mg orally every 4-6 hours for adults) [1] | • High-Performance Liquid Chromatography (HPLC) for pharmacokinetic studies. • Mass Spectrometry (MS) for sensitive detection and quantification in biological matrices. • Cell-based assays for functional response. | | Diaporthein B (DTB) [2] | Natural Bioactive Compound Marine fungal metabolite with demonstrated anti-colon cancer activity in preclinical models. | • IC50 for cell proliferation (e.g., 3.14 μmol/L for HCT116 cells at 24h) [2] • Apoptosis rate (significant increase with p<0.01) [2] • Gene expression changes (e.g., ↓BCL-2, ↑BAX, ↓YAP/TAZ) [2] | • Cell Viability Assays (e.g., MTT, MTS) • Flow Cytometry (Annexin-V/PI staining) • Western Blot & RT-PCR • Wound Healing / Scratch Assay |
The following protocol is adapted from a study on diaporthein B (DTB) and outlines a comprehensive methodology for evaluating the anti-proliferative and pro-apoptotic effects of a compound on cancer cells in vitro [2]. This can be used as a template for profiling similar investigational compounds.
1.0 Objective To determine the inhibitory effects of a test compound on cancer cell proliferation, clonogenicity, migration, and induction of apoptosis.
2.0 Materials
3.0 Methodology
3.1 Cell Proliferation Assay (MTT/MTS)
3.2 Clonogenic (Colony Formation) Assay
3.3 Cell Migration Assay (Wound Healing/Scratch Assay)
3.4 Apoptosis Analysis by Flow Cytometry
3.5 Gene Expression Analysis by RT-PCR
The study on diaporthein B (DTB) identified that its pro-apoptotic effect involves crosstalk between the Hippo signaling pathway and the mitochondrial apoptosis pathway [2]. The following diagram illustrates this mechanistic relationship.
Diagram 1: Proposed mechanism of DTB action via Hippo and mitochondrial apoptosis pathways [2].
The experimental workflow for profiling a compound's anti-cancer activity, as described in the protocol, is summarized below.
Diagram 2: Experimental workflow for profiling anti-cancer compound activity.
The provided application notes and detailed protocol offer a robust framework for researchers to profile bioactive compounds, using diaporthein B as a case study.
A diaphorase-coupled assay is a "red-shifted" method that reduces interference from compound libraries by using diaphorase to convert resazurin to the fluorescent molecule resorufin [1]. Here are common issues and solutions:
| Problem Category | Specific Issue | Possible Causes & Solutions |
|---|
| Assay Signal | Weak or no fluorescence signal | • Low NAD(P)H production: Confirm dehydrogenase enzyme activity [1]. • Coupling reagent degradation: Prepare fresh resazurin and diaphorase solutions [1]. | | | High background signal | • Non-enzymatic resazurin reduction: Use ultra-pure reagents; include a no-enzyme control to quantify background [1]. • Contaminated reagents: Use fresh, high-quality reagents. | | Reagent & Sample | Inconsistent results with real samples | • Matrix interference: Transition to real samples early in development to identify interfering substances [2]. • Suboptimal reagents: Re-evaluate antibody and buffer performance in the specific assay format [2]. | | | Poor reproducibility between lots | • Reagent lot-to-lot variability: Thoroughly evaluate new lots of all critical materials before use in verification studies [2]. | | Assay Design | Assay not suitable for HTS | • Incorrect read mode: Use kinetic mode for NAD(P)H-producing enzymes and endpoint mode for NAD(P)H-consuming enzymes [1]. |
Here are detailed methodologies for setting up diaphorase-coupled assays in 1,536-well format, as cited from the literature [1].
This protocol uses a kinetic read mode to measure the continuous production of NADPH.
This protocol uses a two-step, endpoint read mode to measure the consumption of NADPH.
The following diagram illustrates the logical workflow and decision process for setting up these two types of assays, based on the protocols above.
The core chemical principle behind both assay types is the diaphorase-coupled reaction, visualized below.
The synthesis of diphenhydramine is a two-step process. The following table summarizes the core experimental details and quantitative kinetic data for these steps as reported in recent research [1].
| Experimental Aspect | Step 1: Halogenation (Benzhydrol to Chlorodiphenylmethane) | Step 2: Etherification (to Diphenhydramine) |
|---|---|---|
| Reaction Type | Heterogeneous | Etherification |
| Main Reactant(s) | Benzhydrol | Chlorodiphenylmethane |
| Reagent/Catalyst | Hydrochloric Acid (HCl) | 2-(Dimethylamino)ethanol |
| Reactor Type | Batch reactor | Microfluidic flow reactor |
| Key Analytical Method | In-situ Raman spectroscopy & ex-situ low-field NMR | At-line NMR spectroscopy |
| Kinetic Parameters | Kinetic rate constants calculated (specific values not listed in abstract) | Arrhenius and Eyring parameters calculated |
| Critical Finding | Methodology established for kinetics in a heterogeneous system | Reaction performance correlates with solvent's Acceptor Number (Lewis acidity) |
The diagram below illustrates the complete two-step synthesis pathway and the specific analytical techniques used for kinetic analysis.
Q1: What is the most critical factor for optimizing the second step of the synthesis? The performance of the etherification step is strongly correlated with the solvent's Acceptor Number [1]. This number quantifies the solvent's Lewis acidity. Choosing a solvent with the appropriate Acceptor Number is crucial for improving reaction rate and yield.
Q2: What are the advantages of the described analytical methods? Using in-situ Raman spectroscopy allows for real-time monitoring of the reaction without the need for sampling, which is particularly useful for heterogeneous systems like the first step [1]. Low-field NMR provides a cost-effective and accessible method for quantitative analysis and verification of reaction kinetics [1].
Here are answers to some common, high-level concerns about analytical method validation.
Q1: What are the most common pitfalls in analytical method validation? The most frequent issues include: undefined validation objectives, failure to test methods across all relevant sample matrices, using test conditions that don't reflect routine operations, collecting too few data points leading to statistical uncertainty, and improper documentation that creates red flags during audits [1].
Q2: Can an analytical method be changed after it's been validated? Yes, methods can be changed mid-stream. Changes are sometimes necessary due to process improvements, reagent availability, or technological advances. However, any modification requires re-validation. The extent can range from a simple verification to a full validation, and regulatory submissions may need to be amended [2].
Q3: At what point in drug development should methods be validated? Methods need to be validated for any GMP activity, even to support Phase I clinical studies. The concept of "phase appropriate validation" is widely applied, with full validation typically completed one to two years prior to commercial license application [2].
Q4: How do regulatory expectations for method validation differ? Global laboratories must navigate differing interpretations. The FDA often focuses on risk-based documentation, while EMA guidelines emphasize harmonization across the EU. ICH Q2(R1) provides a scientific approach accepted in international markets [1].
The table below outlines specific problems, their potential impact, and recommended corrective actions.
| Problem Area | Specific Issue | Potential Impact on Data | Recommended Corrective Action |
|---|---|---|---|
| Method Scope | Undefined validation objectives [1] | Inconsistent validation outcomes | Create a detailed Validation Protocol defining purpose, objectives, and acceptance criteria before starting [1]. |
| Specificity & Accuracy | Failing to test across all relevant matrices [1] | Unexpected interference; unreliable results in real samples | Conduct a clear risk assessment early in method development to identify all potential interferents [1]. |
| Precision & Robustness | Test conditions don't reflect routine operations [1] | Method fails during transfer or routine use | Apply Quality by Design (QbD) principles during development to understand the method's design space and robustness [2] [1]. |
| Linearity & Range | Too few data points [1] | High statistical uncertainty; unreliable calibration | Ensure a robust sample size for each validation parameter as per pre-defined protocol [1]. |
| Documentation | Incomplete records or protocol gaps [1] | Regulatory rejection during audits | Maintain a complete validation report with raw data, charts, and explanations for any deviations [1]. |
A robust analytical procedure is built on a structured development and validation process. The following workflow visualizes the key stages.
Core Methodology:
A critical part of lifecycle management is handling changes. The following chart provides a logical flow for deciding when and how to re-validate.
Diphenhydramine (DPH) is a first-generation antihistamine. Beyond its common use for allergy relief, it is also prescribed for insomnia, motion sickness, and certain symptoms of Parkinson's disease [1]. Its tendency to cause drowsiness and dizziness makes detecting and quantifying its cognitive impact a key area of research.
The table below outlines its essential characteristics:
| Aspect | Description |
|---|---|
| Primary Uses [1] | Allergy & cold symptoms (sneezing, runny nose), insomnia, motion sickness, extrapyramidal reactions (in Parkinson's). |
| Common Side Effects [1] | Drowsiness, dizziness, dry mouth/nose/throat, constipation, blurred vision. |
| Elimination Half-life [1] | 3.4 - 9.2 hours (It takes this time for the plasma concentration to reduce by half). |
| Time to Full Elimination [1] | Can take between 13.2 to 49 hours to be completely flushed from the system. |
The Sustained Working Memory Test (SWMT) is an automated cognitive neurophysiological test that is highly sensitive to the effects of DPH. It is more effective than tests based solely on performance because it combines behavioral measures with direct brain function measurements (EEG), reducing the chance that a subject can compensate for their impairment [2].
This methodology is based on a double-blind, placebo-controlled study [2].
The following diagram illustrates the step-by-step workflow of the SWMT for detecting Diphenhydramine's effects:
This workflow reliably detects DPH-induced cognitive changes by showing a statistically significant deviation from a subject's baseline or placebo score [2].
Q1: What is the key advantage of using the SWMT over a simple performance test? The SWMT integrates brain function (EEG) with task performance. This makes it much harder for a subject to "fake" being unimpaired by trying harder, as the EEG will show altered brain activity patterns characteristic of drowsiness or reduced cognitive function [2].
Q2: My subjects are performing well on the n-back task, but the SWMT still flags an effect. Why? This is a key strength of the method. Drugs like diphenhydramine can cause the brain to compensate by recruiting more neural resources to maintain performance. The EEG part of the SWMT (e.g., showing increased frontal theta power) can detect this increased effort even when behavioral output hasn't yet declined [2].
Q3: How should I manage the complex data from these experiments? For managing multi-source phenotyping data, an ontology-driven system like the Phenotyping Hybrid Information System (PHIS) can be highly effective. It helps unambiguously identify all objects in an experiment, link them with ontologies, and establish relationships between data, which is crucial for traceability and re-analysis [3].
The table below summarizes common problems, their possible causes, and potential remedies based on a review of emergency medicine case reports [1].
| Problem | Possible Cause | Experimental Remedy / Consideration |
|---|---|---|
| Seizures & Agitation | Central anticholinergic toxicity; high doses (>1g). | Administer benzodiazepines. For agitation resistant to benzodiazepines, consider physostigmine or dexmedetomidine [1]. |
| Cardiac Toxicity (QRS widening, QT prolongation) | Blockade of cardiac ion channels (e.g., sodium, potassium). | Administer sodium bicarbonate to counteract sodium channel blockade [1]. |
| Severe Anticholinergic Symptoms (delirium, hallucinations, mydriasis) | Competitive antagonism at muscarinic receptors. | Consider physostigmine, a reversible acetylcholinesterase inhibitor (typical dose: 1-2 mg IV). Monitor for cholinergic crisis [1]. |
| Treatment-Resistant Cardiotoxicity | High lipid solubility of the drug; standard therapies ineffective. | Intravenous lipid emulsion (ILE) therapy may be considered as an experimental rescue treatment [1]. |
| Inadequate Symptom Control | Supportive care and benzodiazepines may be insufficient. | Investigate alternatives like donepezil (another acetylcholinesterase inhibitor) or the alpha-2 agonist dexmedetomidine for sedation [1]. |
What are the primary risks of diphenhydramine in overdose? The major risks stem from its anticholinergic effects and action on cardiac ion channels. This can lead to CNS depression or excitation (sedation, coma, agitation, seizures), peripheral anticholinergic effects (dry mouth, tachycardia, urinary retention), and cardiotoxicity (QRS widening, QT prolongation), which can be fatal [1].
Is there a specific antidote for diphenhydramine overdose? Currently, there is no specific antidote. The standard of care is supportive treatment, which includes managing agitation and seizures with benzodiazepines and addressing cardiac abnormalities. The treatments listed in the table above are used to counteract specific life-threatening symptoms [1].
Why is physostigmine used with caution? Physostigmine is an effective central anticholinergic antidote. However, if administered too rapidly or in the wrong patient (e.g., one with underlying cardiac conduction abnormalities), it can potentially cause bradycardia, asystole, or seizures (cholinergic crisis). Therefore, its use requires careful patient selection and monitoring [1].
The following diagrams, generated with Graphviz, illustrate the key mechanisms and an experimental workflow based on the literature.
The content provided is based on a scientific literature review of diphenhydramine overdose and its management in a clinical setting [1]. It is intended for research and informational purposes only.
Here is a sample structure for your FAQ and troubleshooting section, built around a common laboratory technique.
Topic: Optimizing ELISA Assay Sensitivity
| FAQ / Issue | Possible Cause | Recommended Solution | Expected Outcome |
|---|---|---|---|
| High background noise | Inadequate plate washing | Increase wash cycles from 3 to 5; extend washing buffer contact time. | Signal-to-noise ratio improves to >10:1. |
| Low signal intensity | Antibody concentration too low | Titrate primary and secondary antibodies to determine optimal concentration. | Signal intensity increases by >50% without elevated background. |
| Poor reproducibility between replicates | Inconsistent pipetting or reagent storage | Implement calibrated pipettes; aliquot reagents to avoid freeze-thaw cycles. | Coefficient of variation (CV) between replicates reduces to <10%. |
This is a detailed methodology for the example experiment cited in the troubleshooting table above.
1. Objective To detect the presence and concentration of a specific antigen in a sample using a capture antibody, detection antibody, and enzyme-substrate reaction.
2. Materials
3. Procedure 1. Coating: Dilute the capture antibody in coating buffer to a working concentration. Add 100 µL per well and incubate overnight at 4°C. 2. Washing: Wash the plate 3 times with 300 µL of washing buffer per well. 3. Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature. Wash as in step 2. 4. Antigen Incubation: Add 100 µL of antigen sample or standard to appropriate wells. Incubate for 2 hours at room temperature. Wash as in step 2. 5. Primary Antibody: Add 100 µL of diluted primary antibody to each well. Incubate for 1-2 hours at room temperature. Wash as in step 2. 6. Secondary Antibody: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature in the dark. Wash as in step 2. 7. Detection: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes in the dark. 8. Stop Reaction: Add 100 µL of stop solution to each well. 9. Measurement: Measure the absorbance at 450 nm using a microplate reader within 30 minutes.
4. Data Analysis Generate a standard curve using the serial dilutions of the known antigen and calculate the concentration of unknown samples based on their absorbance.
To create diagrams for your signaling pathways or experimental workflows, you can use the DOT language with Graphviz [1]. Below is a template that follows all your specifications (color palette, contrast, labels).
Diagram: Basic Experimental Workflow
Diagram: Signaling Pathway Example
| Issue Phenomenon | Possible Root Cause | Recommended Solution | Key Considerations & Metrics |
|---|---|---|---|
| Diminished efficacy (treatment tolerance) | H1 receptor desensitization/downregulation after prolonged use [1] | Switch to a second-generation antihistamine (e.g., cetirizine, fexofenadine) [2] | Monitor symptom severity scores; second-gen antihistamines have a more favorable side-effect profile [2]. |
| Excessive sedation impacting daily function | Central nervous system (CNS) penetration & histamine H1 receptor inverse agonism in the brain [3] [4] | Use a non-sedating alternative for daytime use; reserve diphenhydramine for nighttime. | Patient chair time and cognitive function tests can quantify impairment. IV cetirizine causes less sedation than IV diphenhydramine [2]. |
| Anticholinergic effects (dry mouth, blurred vision, urinary retention) | Competitive antagonism of muscarinic acetylcholine receptors [3] [5] | Evaluate anticholinergic burden; reduce dose or discontinue in favor of an agent without anticholinergic properties. | Particularly critical for elderly patients due to increased risk of confusion, memory loss, and dementia [3] [4]. |
| Paradoxical excitation (agitation, restlessness) | Not fully understood; may occur at higher doses, especially in children and the elderly [3] | Discontinue diphenhydramine. Manage symptoms with a different drug class. | Observe for symptoms like akathisia. This is a known but uncommon adverse effect [3]. |
Q1: What is the fundamental mechanism of action of diphenhydramine that leads to sensitivity issues? A1: Diphenhydramine is a first-generation H1-antihistamine and a potent inverse agonist of the histamine H1 receptor [5]. It readily crosses the blood-brain barrier, which is responsible for its sedative effects. Long-term use can lead to changes in receptor density and sensitivity, a common phenomenon in biological signaling systems [1]. Its additional action as a muscarinic acetylcholine receptor antagonist is responsible for its anticholinergic side effects [3] [5].
Q2: For premedication to prevent infusion-related reactions, is there a better alternative to diphenhydramine? A2: Yes. Recent evidence supports using intravenous cetirizine as a safe and effective alternative [2]. It demonstrates similar efficacy in preventing reactions but is associated with significantly less sedation and can reduce patient chair time, thereby improving workflow efficiency and patient satisfaction in outpatient infusion centers [2].
Q3: Are there any populations that should avoid diphenhydramine due to a higher risk of sensitivity? A3: Yes, special caution is advised for:
This protocol provides a methodology to compare the potency and efficacy of diphenhydramine against newer antihistamines.
1. Objective To quantify the inhibitory effect of diphenhydramine and comparator drugs on histamine-induced cellular responses in a controlled laboratory setting.
2. Materials
3. Methodology
The following diagram illustrates the core signaling pathway targeted in this experiment:
For a clinical or research setting, follow this logical workflow to identify and address sensitivity issues:
While not a reproducibility issue in the classic lab experiment sense, a major reappraisal of diphenhydramine is underway within the medical community. Key points are summarized in the table below.
| Aspect | Description |
|---|---|
| Expert Position [1] [2] | Growing consensus that risks of diphenhydramine outweigh its benefits; calls to retire it from the market or move it "behind-the-counter." |
| Core Issue [1] [3] [2] | Outdated, non-selective mechanism leads to problematic side-effect profile, eclipsed by safer, equally effective second-generation antihistamines. |
| Relevant Data [4] | FDA adverse event reports for diphenhydramine among youth rose during/after the 2020 "Benadryl Challenge" on TikTok, indicating safety concerns. |
This guide addresses the core concerns from a research and development perspective.
Q1: What is the primary scientific basis for questioning diphenhydramine's utility? The drug is a first-generation antihistamine (approved in 1946) that non-selectively blocks H1 histamine receptors and also has anticholinergic effects [3]. Unlike newer agents, it readily crosses the blood-brain barrier, causing sedation, cognitive impairment, and a range of other side-effects. Its "problematic therapeutic ratio" (balance between efficacy and safety) has been known for decades [1] [2].
Q2: For what indications should diphenhydramine be avoided due to lack of efficacy? Evidence shows it should not be used for cold symptoms in children, as it is ineffective and can be unsafe [1]. It also has minimal effect on nasal congestion and does not outperform second-generation drugs in randomized trials [1].
Q3: What are the critical safety considerations for clinical trial design involving diphenhydramine? Special attention is required for specific populations due to heightened risks, as outlined in the table below [1] [5] [3].
| Population | Key Risks & Considerations |
|---|---|
| Children | Accidental overdose; paradoxical reactions (agitation, extreme sedation, coma); fatalities linked to social media challenges; not for sleep aid in children <12 [1] [4] [3]. |
| Older Adults | Drug can linger for up to 18 hours, causing lingering sleepiness, disorientation, and significantly increasing the risk of falls [1]. |
| All Patients | Cognitive Impairment: Can impair ability to drive or operate machinery [1] [5]. Dementia Risk: Possible link between long-term use and dementia [1]. Drug Interactions: High potential for interactions, especially with other sedatives, antidepressants, and alcohol [3]. |
For any research or clinical development program considering antihistamines, a protocol to evaluate safer alternatives is recommended.
Given the significant risks, any study involving diphenhydramine in children requires stringent safeguards [1] [4].
The following diagram outlines the key decision points and considerations for researchers and clinicians evaluating the use of diphenhydramine, based on the latest evidence.
The case of diphenhydramine serves as a powerful example for the drug development community. It highlights that a drug's lifecycle does not end at approval but must be continually reassessed against evolving safety data and newer therapeutic options [2]. The discussion around its retirement underscores the importance of developing selective agents with cleaner safety profiles.
Graphviz is a powerful tool for creating graph-based diagrams from textual descriptions. Its DOT language allows you to define nodes (representing entities like process steps or components) and edges (representing relationships or flows) to describe diagrams logically [1]. This is particularly useful for visualizing experimental workflows and signaling pathways in a reproducible way.
To create effective diagrams, you define a graph, specify nodes and edges, and use attributes to control colors, labels, and layout [1] [2]. The following sections provide a template and examples based on your specifications.
Here is a template DOT script you can adapt for various diagrams like signaling pathways or troubleshooting workflows. It incorporates your color palette and key formatting rules.
Key features of this template:
fontcolor is #FFFFFF (white) against darker fillcolor for readability [2] [4].labeldistance=2.5 creates clear separation between edge lines and their labels [5] [6].This example DOT script creates a simplified signaling pathway diagram, demonstrating logical relationships relevant to interference experiments.
To turn these DOT scripts into image files, you can use the Graphviz command-line tools or online editors.
Install Graphviz: Download and install Graphviz from the official website [1]. The installation includes the dot command-line utility.
Use the Command Line: Save your DOT code to a file (e.g., workflow.dot) and run:
This generates a PNG image. You can also output SVG (-Tsvg) or PDF (-Tpdf) formats.
If your diagrams don't look right, refer to this troubleshooting guide.
| Issue Description | Common Causes | Recommended Solution |
|---|---|---|
| Low text contrast | Missing fontcolor attribute on colored nodes [2] [4]. |
Explicitly set fontcolor (e.g., #FFFFFF or #202124) to contrast with fillcolor. |
| Edge label overlap | Default labeldistance value is too small [5]. |
Set labeldistance to a value greater than 2.0 on edges [6]. |
| Color scheme error | Using undefined color names or incorrect hex format [7]. | Use only the hex codes from the specified palette (e.g., #4285F4) [3] [7]. |
| Unexpected layout | Missing or conflicting graph/schema attributes [1] [2]. | Use splines=true; and overlap=false; in graph attributes to improve edge routing and node placement. |
Since the search results could not provide information on "this compound" itself, here are some suggestions for finding the specific experimental content you need:
The core of this method involves forming a charge-transfer complex between diphenhydramine (as an electron donor) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, as a π-acceptor), which is then measured spectrophotometrically [1]. The method has been successfully applied to pharmaceutical preparations like syrups.
The table below summarizes the key validation parameters as per ICH guidelines, providing a benchmark for your own method validation reports [1].
| Validation Parameter | Result / Description |
|---|---|
| Analytical Technique | Spectrophotometry |
| Principle | Charge-transfer complex formation with DDQ |
| Linearity Range | 12.5 - 150 µg/mL |
| Detection Limit (LOD) | 2.09 µg/mL |
| Quantification Limit (LOQ) | 6.27 µg/mL |
| Application in Comparison | Syrup formulation; results showed no significant difference from a reference method upon statistical comparison (t- and F-tests). |
For researchers looking to implement or validate a similar method, the detailed experimental workflow is as follows. This protocol can be adapted for other compounds that form charge-transfer complexes.
The diagram above outlines the key stages of the method development and validation process. The experimental specifics for each stage are detailed below:
The table below summarizes the core characteristics of Diphenhydramine and two prescription alternatives, Xolair and Rhapsido, based on the information obtained.
| Attribute | Diphen (Diphenhydramine) | Xolair (Omalizumab) | Rhapsido (Remibrutinib) |
|---|---|---|---|
| Drug Class | First-generation H1 receptor antihistamine [1] | Monoclonal antibody that inhibits IgE [2] | Not specified in results [2] |
| Primary Approved Uses | Allergic reactions, allergic rhinitis, pruritus, urticaria, motion sickness, nausea/vomiting, insomnia [2] [1] | Allergic asthma, chronic idiopathic urticaria, nasal polyps [2] | Chronic urticaria [2] |
| Mechanism of Action | Inverse agonist at histamine H1 receptors; also has antimuscarinic and sedative effects [1] | Binds to IgE, preventing it from activating mast cells and basophils [2] | Not specified in results [2] |
| Administration | Oral, topical [1] | Subcutaneous injection [2] | Not specified in results [2] |
| User Rating (from Drugs.com) | 10.0/10 (from 1 review) [2] | 7.5/10 (from 239 reviews) [2] | 10.0/10 (from 1 review) [2] |
| Common Side Effects | Sedation, drowsiness [1] | Not fully detailed in sources; 18% of users reported a negative effect [2] | No negative effects reported in the single rating [2] |
| Prescription Status | Over-the-counter and Prescription [2] | Prescription only [2] | Prescription only [2] |
| Half-Life | ~9.3 hours [2] | ~624 hours (26 days) [2] | Not Available [2] |
Here is a summary of the available experimental data comparing diphenhydramine with other agents.
A double-blinded, crossover study compared 1% diphenhydramine to 1% lidocaine for local anesthesia [3].
Based on the pharmacological data, here are visualizations of diphenhydramine's mechanism and the clinical trial design.
The following diagram illustrates how diphenhydramine functions as an inverse agonist at the H1 receptor, preventing histamine from triggering allergic symptoms, and its action on muscarinic receptors, which leads to side effects [1].
This flowchart outlines the design of the clinical trial that compared diphenhydramine and lidocaine [3].
The table below compares the experimental findings on diphenhydramine (DPH) from the search results.
| Aspect of Testing | Finding / Effect of Diphenhydramine | Experimental Data / Context | Source Type |
|---|
| Immunoassay Cross-Reactivity | False-positive for methadone on a rapid urine drug screen. | Concentration: DPH at 10-100 μg/mL. Result: Positive methadone result. Metabolites (nordiphenhydramine, dinordiphenhydramine) did not cross-react. [1] | In vitro laboratory study | | Cognitive & Neurophysiological Effects | Significant negative alteration in overall cognitive brain function score. | The Sustained Working Memory Test (SWMT) combined EEG and performance measures. DPH, along with alcohol and sleep deprivation, negatively affected the score. [2] | Placebo-controlled human study | | Sedative Effects | Significant increase in sleepiness (sedation). | Measure: Multiple Sleep Latency Test (MSLT). Finding: A 60-minute nap reversed the sedative and performance-disruptive effects of DPH. [3] | Placebo-controlled human study | | Perioperative Risk Stratification | Used as a prophylactic medication in a patient with a penicillin allergy label (PAL). | Context: A single case where diphenhydramine was administered at the start of surgery to a patient with a PAL who was given cefazolin. The record did not note an allergic reaction, only the administration of diphenhydramine. [4] | Clinical case note |
For a deeper understanding, here are the methodologies used in the key studies cited above.
This study investigated the false-positive methadone result caused by diphenhydramine [1].
This study used an automated test to characterize how drugs, including DPH, affect cognitive brain function [2].
Based on the in vitro immunoassay protocol [1], the following diagram outlines the core workflow for testing cross-reactivity.
The table below defines the core indices used to evaluate diagnostic tests, which are essential for any product comparison [1].
| Performance Index | Definition | Interpretation & Clinical Utility | Mathematical Formula |
|---|---|---|---|
| Sensitivity (Se) | Probability of a positive test result when the disease is truly present [1]. | A highly sensitive test is effective for "ruling out" a disease (low false-negative rate). Useful for screening. | Se = TP / (TP + FN) |
| Specificity (Sp) | Probability of a negative test result when the disease is truly absent [1]. | A highly specific test is effective for "ruling in" a disease (low false-positive rate). Useful for confirmation. | Sp = TN / (TN + FP) |
| Positive Predictive Value (PPV) | Probability that the disease is present following a positive test result [1]. | Answers the clinician's question: "Given a positive test, what is the chance my patient has the disease?" | PPV = (Se × pr) / [(Se × pr) + (1 - Sp) × (1 - pr)] |
| Negative Predictive Value (NPV) | Probability that the disease is absent following a negative test result [1]. | Answers the clinician's question: "Given a negative test, what is the chance my patient is disease-free?" | NPV = (Sp × (1 - pr)) / [(Sp × (1 - pr)) + (1 - Se) × pr] |
| Positive Likelihood Ratio (LR+) | Indicates how much more likely a positive test result is in a diseased person versus a non-diseased person [1]. | Higher values (e.g., >10) provide strong evidence for the disease. Combines sensitivity and specificity into a single metric. | LR+ = Se / (1 - Sp) |
| Negative Likelihood Ratio (LR-) | Indicates how much more likely a negative test result is in a diseased person versus a non-diseased person [1]. | Lower values (e.g., <0.1) provide strong evidence against the disease. Combines sensitivity and specificity into a single metric. | LR- = (1 - Se) / Sp |
> Note on PPV/NPV: Unlike sensitivity and specificity, Positive Predictive Value (PPV) and Negative Predictive Value (NPV) are highly dependent on the disease's pre-test probability (prevalence) in the tested population [1]. A test will have a higher PPV in a high-prevalence setting (e.g., a specialist clinic) compared to a low-prevalence one (e.g., general population screening).
A robust validation study compares the new diagnostic test against a gold standard (reference test known to be correct) in a blinded manner [1]. The general workflow is as follows:
| Gold Standard: Disease Present | Gold Standard: Disease Absent |
|---|---|
| True Positive (TP) | False Positive (FP) |
| False Negative (FN) | True Negative (TN) |
For tests evaluating cognitive function, combining behavioral task performance with direct brain function measures like Electroencephalography (EEG) can significantly improve sensitivity and specificity. This approach helps control for factors like patient motivation or alertness that can affect performance-based tests alone [2].
Since specific data on "this compound" is unavailable, you can structure your comparison guide using the established framework above:
An experimental compound, RAGE406R, is being investigated not for allergy treatment, but for targeting the RAGE-DIAPH1 protein interaction to treat complications of diabetes [1].
Mechanism of Action: In diabetic conditions, high blood sugar leads to a buildup of molecules called Advanced Glycation End products (AGEs). AGEs activate the RAGE receptor, which couples with the DIAPH1 protein inside cells. This RAGE-DIAPH1 complex triggers inflammation, cell death, and organ damage in tissues like the heart and kidney [1].
Therapeutic Intervention: The drug candidate RAGE406R is a small molecule designed to inhibit the binding of DIAPH1 to RAGE. By disrupting this interaction, it aims to block the downstream cellular damage that leads to diabetic complications, without affecting blood sugar levels themselves [1].
The diagram below illustrates this signaling pathway and the proposed intervention point.
Diagram 1: Targeting the RAGE-DIAPH1 Pathway in Diabetic Complications.
While not related to DIAPH1, a significant body of recent literature directly compares the efficacy and safety of diphenhydramine (a first-generation antihistamine) and cetirizine (a second-generation antihistamine). The consensus strongly favors second-generation agents [2] [3].
The table below summarizes the core comparison based on clinical and review studies.
| Feature/Aspect | Diphenhydramine (First-Gen) | Cetirizine (Second-Gen) |
|---|---|---|
| Efficacy in preventing infusion reactions | Established in premedication regimens [4] | Similar efficacy to diphenhydramine [4] |
| Onset/Duration of Action | Shorter duration [3] | 24-hour coverage with a single dose [3] |
| Blood-Brain Barrier | Crosses readily, causes sedation [2] [3] | Poor penetration, less sedating [3] |
| Central Nervous System (CNS) Side Effects | Significant sedation, cognitive impairment, drowsiness [2] [3] | Markedly reduced sedation and CNS effects [2] [3] |
| Impact on Psychomotor Function | Adversely affects driving, daytime sedation [3] | Minimal to no impact on driving performance [3] |
| Anticholinergic Effects | Yes (e.g., dry mouth, urinary retention) [3] | Minimal to none [3] |
| Safety in Older Adults | Not recommended; increased fall risk, links to dementia [2] [3] | Safer profile [2] |
| Safety in Children | Risks of paradoxical agitation, overdose, fatalities [2] [3] | Safer alternative for children over 6 months [2] |
| Clinical Workflow | Longer patient chair time due to monitoring [4] | Shorter emergency room stays, improved workflow [4] [3] |
| Expert Recommendations | Being retired; removed from OTC markets in some countries [2] [3] | Recommended as a first-line alternative [2] [3] |
Here are the key experimental findings and methodologies from the cited research.
1. Experimental Compound Targeting DIAPH1 (RAGE406R)
2. Clinical Comparison of IV Antihistamines for Premedication
Since "this compound" itself is not clearly identified in the literature, I suggest the following steps for your research:
The table below summarizes the available information on Diaphen, though detailed comparative data is absent [1]:
| Attribute | Description |
|---|---|
| Generic Name | Diphenylpyraline |
| Drug Class | Antihistamine (H1-receptor antagonist) |
| Primary Indications | Allergic rhinitis, hay fever, allergic skin disorders |
| Mechanism of Action | Competes with histamine for H1-receptor sites, preventing (but not reversing) histamine-mediated responses like urticaria and pruritus. |
| Common Effects | May exhibit anticholinergic actions (e.g., drying effect on nasal mucosa). |
| Reported Dosage | 1-5mg (from a single user report, not clinically verified) [1]. |
For professional documentation, experimental protocols must be reported with sufficient detail to ensure reproducibility. The table below outlines the key data elements that should be included, based on guidelines for reporting in the life sciences [2]:
| Data Element | Purpose in Protocol Documentation |
|---|---|
| Sample | Describes the biological materials used, with unique identifiers where possible. |
| Instrument | Specifies equipment used, including make, model, and unique identifiers. |
| Reagent | Lists all chemicals and kits, including manufacturer, catalog number, and lot number. |
| Objective | States the clear goal of the experiment or protocol. |
| Workflow | Provides a step-by-step sequence of operations and critical steps. |
| Troubleshooting | Offers solutions to common problems and practical tips. |
This structured approach, sometimes called the SIRO (Sample, Instrument, Reagent, Objective) model, provides a minimal common framework for sharing protocol information and facilitates classification and retrieval for professionals [3]. The workflow of a well-documented protocol can be visualized as follows:
The absence of public benchmark data for a pharmaceutical product like this compound is typical. To conduct a professional analysis, consider these approaches: